molecular formula C8H6FN3O B11912765 4(1H)-Quinazolinone, 2-amino-5-fluoro- CAS No. 142465-05-2

4(1H)-Quinazolinone, 2-amino-5-fluoro-

Cat. No.: B11912765
CAS No.: 142465-05-2
M. Wt: 179.15 g/mol
InChI Key: MGOAQHCQEHUMJU-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2-amino-5-fluoro- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinazolinone, 2-amino-5-fluoro- typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminobenzoic acid derivatives with formamide or its derivatives under acidic or basic conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Quinazolinone, 2-amino-5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

4(1H)-Quinazolinone, 2-amino-5-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2-amino-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • 4(1H)-Quinazolinone, 2-amino-6-fluoro-
  • 4(1H)-Quinazolinone, 2-amino-5-chloro-
  • 4(1H)-Quinazolinone, 2-amino-5-bromo-

Comparison: 4(1H)-Quinazolinone, 2-amino-5-fluoro- is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-amino-5-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOAQHCQEHUMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439917
Record name 4(1H)-Quinazolinone, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142465-05-2
Record name 4(1H)-Quinazolinone, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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